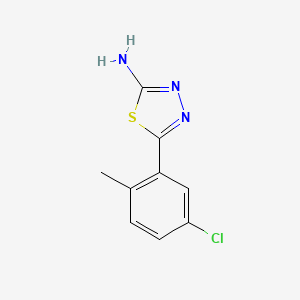

2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 5-chloro-2-methylphenyl moiety at position 3. This structure imparts unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H8ClN3S |

|---|---|

Molecular Weight |

225.70 g/mol |

IUPAC Name |

5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8ClN3S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

YRGMWPLPFGBJHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Grinding Method Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

One efficient and economical method involves a solid-phase reaction where thiosemicarbazide, the corresponding carboxylic acid (in this case, 5-chloro-2-methylbenzoic acid), and phosphorus pentachloride are ground together at room temperature. This method offers advantages such as mild reaction conditions, short reaction time, low equipment requirements, and high yield (over 91%) of the target 2-amino-5-substituted-1,3,4-thiadiazole compound.

- Add A mol of thiosemicarbazide, B mol of 5-chloro-2-methylbenzoic acid, and C mol of phosphorus pentachloride to a dry reaction vessel.

- Grind the mixture evenly at room temperature until complete reaction occurs.

- Allow the mixture to stand to obtain the crude product.

- Add an alkaline solution to adjust the pH of the mixture to 8–8.2.

- Filter the mixture, dry the filter cake, and recrystallize to yield pure this compound.

Stoichiometric ratio: A:B:C = 1:(1–1.2):(1–1.2)

This method is noted for its simplicity, low toxicity of reagents, and cost-effectiveness.

Liquid-Phase Cyclization Using Thiosemicarbazide and Aromatic Carboxylic Acids with Phosphorus Oxychloride

A related liquid-phase method uses thiosemicarbazide, aromatic acids, and phosphorus oxychloride under mild conditions. The reaction proceeds via cyclization to form the thiadiazole ring. After reaction completion, the product is isolated by filtration and recrystallization. This method achieves high yields, reportedly up to 94%, and is suitable for preparing 2-amino-5-aryl-1,3,4-thiadiazoles including the 5-chloro-2-methylphenyl derivative.

Cyclization via Acylation and Dehydration of Thiosemicarbazide Derivatives

Another classical approach involves acylation of thiosemicarbazide with the corresponding acid derivatives followed by dehydration using dehydrating agents such as sulphuric acid, polyphosphoric acid, or phosphorous halides. Methane sulphonic acid has also been used recently as an efficient dehydrating agent to obtain high yields and purity.

- Thiosemicarbazide reacts with 5-chloro-2-methylbenzoyl derivatives in the presence of polyphosphoric acid and sulphuric acid.

- The intermediate undergoes cyclization and dehydration to form the 1,3,4-thiadiazole ring.

- The product is purified by recrystallization.

This method is widely reported for synthesizing 5-substituted 2-amino-thiadiazoles with good yields and purity.

Other Synthetic Routes

Additional methods include:

- Cyclization of thiosemicarbazones with oxidizing agents such as ferric chloride.

- Use of bithioureas and their derivatives under oxidative or acetylation conditions.

- Reactions involving amidrazones or resin-supported reagents.

These methods are less commonly applied specifically to this compound but offer alternative synthetic pathways for substituted thiadiazoles.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Unfortunately, the specific compound "2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole" is not directly discussed within the provided search results. However, the broader applications of 2-amino-1,3,4-thiadiazole derivatives, including their synthesis, characteristics, and various pharmacological activities, are discussed .

General Applications of 2-Amino-1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, including those with a 2-amino substitution, possess a wide range of applications, particularly in medicinal chemistry .

- Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives exhibit antimicrobial properties, making them potential lead compounds for drug synthesis . Some have demonstrated higher antimicrobial activity compared to standard drugs . For example, chlorinated and fluorinated derivatives have shown antibacterial activity against S. aureus and E. coli strains, as well as antifungal activity against A. niger .

- Anticancer Activity: Research has explored the anticancer potential of 2-amino-1,3,4-thiadiazoles, with some publications launching new derivatives with potential anticancer activity . Novel 1,3,4-thiadiazole scaffolds have been designed and synthesized for screening against colon cancer cell lines .

- Other Pharmacological Activities: These derivatives also possess a range of other pharmacological activities, including anti-inflammatory and analgesic effects . Specific derivatives have been investigated for anticonvulsant, antidepressant, antihypertensive, and nervous system depressant activities .

Synthesis Methods

Various methods exist for synthesizing 2-amino-1,3,4-thiadiazole derivatives . One method involves a solid-phase reaction using an aromatic acid and thiosemicarbazide with phosphorus oxychloride as a catalyst . This method is noted for its simplicity, short reaction time, mild conditions, and high yield . Another process involves cyclization and concomitant diazotization, chlorination, and sulfhydration of byproduct 2,5-diamino-1,3,4-thiadiazole to yield additional 2-amino-5-mercapto-1,3,4-thiadiazole .

Specific Example: Megazol

Megazol, or 2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole, is a nitroimidazole derivative that has shown extreme activity against Trypanosoma cruzi and Trypanosoma brucei . Although its development has been postponed due to high toxicity, it serves as a lead compound for developing new anti-trypanosomal agents .

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole varies depending on its application:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis or interferes with protein synthesis.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors involved in cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences melting points, solubility, and spectroscopic characteristics:

- Chloro vs.

- Nitrogen-Containing Groups: The 4-nitrophenyl derivative (2d) exhibits lower solubility due to strong electron-withdrawing NO₂, contrasting with the target compound’s balanced electronic profile .

Fluorescence and Optical Properties

- Dual Fluorescence: Compounds like 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) exhibit dual fluorescence due to molecular aggregation and charge transfer facilitated by the ortho-OH group .

- TD-DFT Calculations : Theoretical studies on TS correlate substituent position (e.g., ortho-OH) with dipole moment changes and charge transfer efficiency . The target compound’s substituents may instead favor hydrophobic interactions or π-stacking.

Antimicrobial and Antifungal Effects

- Chlorophenyl Derivatives: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (2b) shows moderate antimicrobial activity, while 2-amino-5-(o-anisyl)-1,3,4-thiadiazole derivatives exhibit fungicidal and herbicidal properties . The target compound’s 5-chloro-2-methylphenyl group may enhance lipophilicity, improving membrane penetration and efficacy against Gram-positive bacteria.

- The target compound’s lack of NO₂ suggests different mechanisms, possibly relying on halogen bonding for biological interactions.

Anticancer and Anticonvulsant Activity

- Anticancer Potential: Derivatives like VR24 and VR27 (with substituted phenyl groups) show promise in colon cancer treatment, where electron-withdrawing groups enhance cytotoxicity . The chloro and methyl substituents in the target compound may similarly improve DNA intercalation or kinase inhibition.

- Anticonvulsant Activity: 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) exhibits ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), highlighting the role of chloro substituents in CNS penetration . The target compound’s methyl group could further optimize pharmacokinetics by reducing metabolism.

Biological Activity

2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole ring with an amino group and a chlorinated aromatic substituent, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds containing the 2-amino-1,3,4-thiadiazole moiety demonstrated enhanced antibacterial and antifungal activities compared to standard drugs. For instance:

- Antibacterial Activity : Compounds with the 2-amino-1,3,4-thiadiazole framework showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 32.6 μg/mL for certain derivatives .

- Antifungal Activity : Compounds were also tested against various fungal strains, including Aspergillus niger, showing significant antifungal activity with MIC values comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines:

- Cytotoxicity Studies : In vitro assays using MTT demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values indicated promising anticancer activity, suggesting its potential as a lead compound for further development .

Table 1: Summary of Anticancer Activity

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. Molecular dynamics simulations have suggested that the compound interacts with proteins through hydrophobic contacts and hydrogen bonding . This interaction may disrupt critical cellular processes in bacteria and cancer cells.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited enhanced activity against multi-drug resistant strains of E. coli and Staphylococcus aureus, suggesting their potential in treating infections caused by resistant pathogens .

- Anticancer Research : In another study focusing on breast cancer treatment, derivatives of thiadiazoles were synthesized and tested for their ability to induce apoptosis in cancer cells. The results showed that specific substitutions on the thiadiazole ring significantly increased cytotoxicity against cancer cells .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Amino-5-(5-chloro-2-methylphenyl)-1,3,4-thiadiazole in academic research settings?

The synthesis typically involves cyclization reactions between thiocarbohydrazide and substituted aromatic precursors. For the target compound, 5-chloro-2-methylphenylamine derivatives are condensed with thiocarbohydrazide under dehydrating conditions (e.g., phosphorus oxychloride or sulfuric acid) . Key parameters include:

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this thiadiazole derivative?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., phenyl substituent position) and amine proton integration .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 240.02 for C₉H₈ClN₃S) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What preliminary biological screening assays are recommended to evaluate the antimicrobial potential of this compound?

- Antibacterial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values compared to ampicillin .

- Antifungal : Agar diffusion assays against C. albicans (ATCC 10231), measuring inhibition zones .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions (e.g., overoxidation) .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental compatibility .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking and endpoint determination .

Q. What strategies resolve contradictions in NMR spectral data when characterizing novel thiadiazole derivatives?

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing thiadiazole C2 vs. C5 positions) .

- Computational prediction : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen connectivity in the thiadiazole ring .

Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this thiadiazole compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group exhibits high HOMO density (−5.2 eV), favoring electrophilic substitution .

- Molecular docking : Simulate interactions with E. coli DNA gyrase (PDB: 1KZN) to rationalize antibacterial activity .

- MD simulations : Assess stability in lipid bilayers for membrane-targeting antimicrobial mechanisms .

Q. How do researchers design structure-activity relationship (SAR) studies for thiadiazole-based antimicrobial agents using this compound?

- Substituent variation : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups (NO₂) at the phenyl ring to modulate lipophilicity .

- Bioisosteric replacement : Replace the thiadiazole core with 1,2,4-triazole to compare potency .

- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with MIC values .

Q. What are the key considerations when comparing the antimicrobial efficacy data of this compound across studies with varying experimental protocols?

- Standardization : Adhere to CLSI guidelines for inoculum size (5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .

- Solvent controls : Use DMSO at ≤1% to avoid microbial inhibition artifacts .

- Statistical validation : Apply ANOVA to account for inter-lab variability in zone-of-inhibition measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.